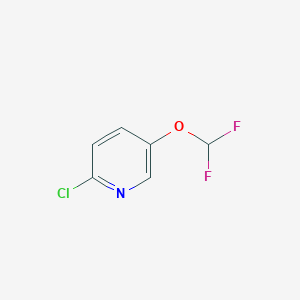

2-Chloro-5-(difluoromethoxy)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-(difluoromethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(difluoromethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBOJOIPODQJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(difluoromethoxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-(difluoromethoxy)pyridine, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy group imparts unique physicochemical properties, including altered lipophilicity and metabolic stability, making its efficient introduction a key focus of synthetic chemistry. This document details a robust retrosynthetic approach, focusing on the preparation of the critical intermediate, 2-chloro-5-hydroxypyridine, and a subsequent in-depth analysis of modern O-difluoromethylation methodologies. The guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Difluoromethoxy Moiety

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) has emerged as a particularly interesting bioisostere of the hydroxyl and methoxy groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it a valuable substituent in the design of new therapeutic agents and crop protection chemicals. 2-Chloro-5-(difluoromethoxy)pyridine serves as a key intermediate, providing a handle for further chemical elaboration through nucleophilic substitution or cross-coupling reactions at the chloro-position.

Retrosynthetic Strategy

A logical retrosynthetic analysis of 2-Chloro-5-(difluoromethoxy)pyridine identifies the O-difluoromethylation of 2-chloro-5-hydroxypyridine as the pivotal final step. The synthesis of this key precursor is therefore a critical aspect of the overall synthetic route.

Caption: Retrosynthetic analysis of 2-Chloro-5-(difluoromethoxy)pyridine.

Synthesis of the Key Precursor: 2-Chloro-5-hydroxypyridine

The successful synthesis of the target molecule hinges on the efficient preparation of 2-chloro-5-hydroxypyridine. Two common and reliable methods are presented below.

Method A: From 2-Amino-5-bromopyridine

This multi-step synthesis involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by a bromine-lithium exchange, borylation, and subsequent oxidation to yield the hydroxyl group.[1]

Experimental Protocol:

-

Step 1: Synthesis of 5-bromo-2-chloropyridine.

-

To a solution of 2-amino-5-bromopyridine (100.0 g, 0.578 mol) in 600 mL of concentrated hydrochloric acid, cooled to -4 °C, slowly add a solution of sodium nitrite (51.8 g, 0.751 mol) in 100 mL of water. Maintain the temperature below 8 °C during the addition.

-

Allow the mixture to warm to 15 °C and then pour it into 1800 mL of ice water.

-

Collect the precipitate by filtration, wash with water, and then dissolve in dichloromethane.

-

Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyridine.

-

-

Step 2: Synthesis of 2-Chloro-5-hydroxypyridine.

-

Dissolve 5-bromo-2-chloropyridine (48.2 g, 0.250 mol) in 500 mL of dry diethyl ether and cool to -76 °C under a nitrogen atmosphere.

-

Add n-butyllithium (2.5 M in hexane, 107.2 mL, 0.268 mol) dropwise, maintaining the temperature below -71 °C.

-

After stirring for 30 minutes, add trimethyl borate (29.3 mL, 0.268 mol) while keeping the temperature below -100 °C.

-

Allow the mixture to warm to 0 °C, then re-cool to -75 °C and add a solution of 32% acetic acid in acetic acid (54.4 mL).

-

Warm the reaction to room temperature and add 150 mL of water and 150 mL of ether.

-

Separate the layers and wash the organic layer with a saturated sodium bisulfite solution.

-

Concentrate the organic layer, dissolve the crude product in 2N NaOH, and extract with ether.

-

Acidify the aqueous layer with NaHSO₄·H₂O to precipitate the product.

-

Extract the product into ether, dry the organic layer over magnesium sulfate, and concentrate to obtain 2-chloro-5-hydroxypyridine.[1]

-

Method B: Hydrolysis of 2-Chloro-5-acetoxypyridine

A more direct route involves the hydrolysis of the corresponding acetate ester, which can be a commercially available starting material.[2]

Experimental Protocol:

-

Dissolve 2-chloro-5-acetoxypyridine (21.66 g, 126 mmol) in 300 mL of methanol.

-

Add potassium carbonate (8.70 g, 63 mmol) and stir the mixture at room temperature for approximately 2 hours.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether and water.

-

Adjust the aqueous layer to a neutral pH with 1N aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated aqueous NaCl, dry over MgSO₄, and concentrate under reduced pressure to yield 2-chloro-5-hydroxypyridine as a solid.[2]

Core Synthesis: O-Difluoromethylation of 2-Chloro-5-hydroxypyridine

The introduction of the difluoromethoxy group is achieved via the reaction of 2-chloro-5-hydroxypyridine with a difluoromethylating agent. The most common and effective methods rely on the in-situ generation of difluorocarbene (:CF₂), a reactive intermediate that inserts into the O-H bond of the pyridinol.[3][4]

Caption: General mechanism of O-difluoromethylation via difluorocarbene.

Comparative Analysis of Difluoromethylating Agents

Several reagents can serve as effective precursors for difluorocarbene. The choice of reagent often depends on factors such as scale, safety, and functional group tolerance.

| Reagent | Precursor Name | Typical Conditions | Advantages | Disadvantages |

| ClCF₂H | Chlorodifluoromethane (Freon-22) | Base (e.g., KOH), DMF, elevated temperature | Inexpensive, readily available industrial chemical[5][6] | Gaseous reagent, ozone-depleting substance (phased out under Montreal Protocol)[7][8] |

| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Heat (e.g., 120 °C) in a polar aprotic solvent (e.g., DMF, NMP) | Solid, easy to handle, operationally simple[9] | Requires elevated temperatures for decarboxylation[4][9] |

| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | Fluoride source (e.g., CsF, KHF₂) or base, mild conditions | Commercially available liquid, mild reaction conditions, high efficiency[10][11][12] | Higher cost compared to other reagents |

Recommended Protocol: Using Sodium Chlorodifluoroacetate

This protocol is based on a well-established and reliable method for the difluoromethylation of phenols, adapted for 2-chloro-5-hydroxypyridine.[9] It avoids the use of gaseous and ozone-depleting reagents.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-hydroxypyridine (1.0 eq), sodium chlorodifluoroacetate (2.5-3.0 eq), and potassium carbonate (1.5-2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.2-0.5 M).

-

Heat the reaction mixture to 110-120 °C and stir vigorously. Vigorous bubbling (CO₂ evolution) should be observed as the reaction initiates.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 2-Chloro-5-(difluoromethoxy)pyridine.

Purification and Characterization

The final product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Characterization is performed using standard analytical techniques:

-

¹H NMR: To confirm the presence and splitting pattern of the difluoromethoxy proton (a characteristic triplet) and the aromatic protons.

-

¹⁹F NMR: To confirm the presence of the -OCHF₂ group.

-

¹³C NMR: To identify all unique carbon atoms, including the carbon of the difluoromethoxy group (a triplet due to C-F coupling).

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern of the product.

Safety and Handling

-

Chlorodifluoromethane (R-22): This is a high-pressure gas and an ozone-depleting substance. Its use is highly regulated. Handle only in a well-ventilated fume hood with appropriate pressure-rated equipment.[7][8]

-

Sodium Chlorodifluoroacetate: While stable at room temperature, it decarboxylates at high temperatures to release difluorocarbene. Avoid inhalation of dust.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

-

Solvents: DMF is a reproductive toxin. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated fume hood and take appropriate fire safety precautions.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of 2-Chloro-5-(difluoromethoxy)pyridine is most effectively achieved through a two-stage process involving the preparation of 2-chloro-5-hydroxypyridine followed by its O-difluoromethylation. While several methods exist for the synthesis of the hydroxypyridine precursor, the hydrolysis of the corresponding acetate is a straightforward and high-yielding option. The crucial O-difluoromethylation step is best performed using modern difluorocarbene precursors like sodium chlorodifluoroacetate or TMSCF₂Br, which offer operational simplicity and safety over older methods using chlorodifluoromethane. This guide provides the necessary technical details and theoretical background to enable researchers to confidently synthesize this important fluorinated building block for applications in drug discovery and agrochemical development.

References

-

Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Nature Communications. Available at: [Link]

-

Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. ResearchGate. Available at: [Link]

- Process for the production of 2-hydroxypyridine. Google Patents.

-

Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

-

Facile double O-difluoromethylations of diphenols with TMSCF2Br. ResearchGate. Available at: [Link]

-

Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. Available at: [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

-

Facile double O-difluoromethylations of diphenols with TMSCF2Br. ScienceDirect. Available at: [Link]

-

Chlorodifluoromethane | chemical compound. Britannica. Available at: [Link]

- Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

-

Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system. ResearchGate. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

-

Chlorodifluoromethane. Wikipedia. Available at: [Link]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. Available at: [Link]

-

Chlorodifluoromethane. American Chemical Society. Available at: [Link]

-

Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. ACS Publications. Available at: [Link]

-

Difluorocarbene generated by decarboxylation. Atlas of Science. Available at: [Link]

-

Chlorodifluoromethane | CHClF2 | CID 6372. PubChem. Available at: [Link]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry. Available at: [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 8. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sioc.ac.cn [sioc.ac.cn]

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and other key pharmacokinetic and pharmacodynamic properties. Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for more traditional functionalities. This guide provides a comprehensive technical overview of 2-Chloro-5-(difluoromethoxy)pyridine, a heterocyclic building block of increasing importance, identified by its CAS Number: 1206980-28-0 .[1]

This document will delve into the chemical and physical properties of this compound, explore plausible synthetic pathways based on established chemical principles, discuss its reactivity and potential applications, and provide essential safety and handling information. The insights provided herein are intended to empower researchers to effectively utilize this versatile intermediate in their discovery and development programs.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in research and development. Below is a summary of the key properties of 2-Chloro-5-(difluoromethoxy)pyridine.

| Property | Value | Source |

| CAS Number | 1206980-28-0 | [1] |

| Molecular Formula | C₆H₄ClF₂NO | [1] |

| Molecular Weight | 179.55 g/mol | [1] |

| SMILES Code | FC(F)OC1=CN=C(Cl)C=C1 | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

The structure of 2-Chloro-5-(difluoromethoxy)pyridine, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 5-position, presents a unique combination of electronic and steric features that drive its reactivity and utility. The electron-withdrawing nature of both the chlorine atom and the difluoromethoxy group significantly influences the electron density of the pyridine ring, making it susceptible to specific types of chemical transformations.

Synthesis and Reaction Pathways

While specific, detailed synthetic procedures for 2-Chloro-5-(difluoromethoxy)pyridine are not extensively documented in publicly available literature, a logical and efficient synthetic route can be postulated based on established methodologies for analogous compounds. A highly probable pathway involves the difluoromethoxylation of a readily available precursor, 2-chloro-5-hydroxypyridine.

Proposed Synthetic Pathway: Difluoromethoxylation of 2-Chloro-5-hydroxypyridine

The most common and industrially scalable method for introducing a difluoromethoxy group onto a hydroxyl-containing aromatic compound is through reaction with a difluorocarbene source.[2] Chlorodifluoromethane (Freon-22) is a widely used reagent for this transformation.[3]

Reaction Scheme:

A proposed synthetic route to the target compound.

Step-by-Step Methodology (Illustrative Protocol):

-

Preparation of the Reaction Mixture: In a suitable pressure-rated reactor, dissolve 2-chloro-5-hydroxypyridine in an appropriate solvent, such as dioxane or DMF.

-

Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture. The base is crucial for deprotonating the hydroxyl group, forming the corresponding phenoxide, which is the active nucleophile.

-

Introduction of Difluorocarbene Source: Cool the reaction mixture and introduce chlorodifluoromethane (CHClF₂) under pressure.

-

Reaction Conditions: Heat the sealed reactor to a temperature typically ranging from 70 to 100 °C. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reactor, and carefully vent any excess pressure. The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 2-Chloro-5-(difluoromethoxy)pyridine.

Causality Behind Experimental Choices:

-

Choice of Precursor: 2-Chloro-5-hydroxypyridine is a commercially available and logical starting material for this synthesis.[4]

-

Difluorocarbene Source: Chlorodifluoromethane is an economical and effective source of difluorocarbene for industrial-scale synthesis.[3]

-

Role of the Base: The deprotonation of the hydroxyl group is essential to increase its nucleophilicity, enabling it to react with the electrophilic difluorocarbene.

-

Pressure and Temperature: The use of a sealed reactor and elevated temperatures is necessary to maintain the gaseous chlorodifluoromethane in the reaction mixture and to provide the activation energy for the reaction.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Chloro-5-(difluoromethoxy)pyridine is largely dictated by the pyridine ring and its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of a wide range of functional groups. The difluoromethoxy group, while generally stable, can influence the electronic properties of the molecule and participate in hydrogen bonding interactions.[5]

Key Applications as a Building Block:

2-Chloro-5-(difluoromethoxy)pyridine is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its utility stems from the ability to serve as a scaffold for the construction of diverse chemical libraries for high-throughput screening.

Illustrative Reaction Pathway in Medicinal Chemistry:

Generalized application in drug discovery workflows.

The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor," a property that can be advantageous in designing molecules that interact with biological targets.[7] It can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups, potentially improving a drug candidate's metabolic stability and membrane permeability.[7]

Analytical Characterization

The purity and identity of 2-Chloro-5-(difluoromethoxy)pyridine must be rigorously confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for confirming the presence of the difluoromethoxy group and will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-O, C-F, and aromatic C-H and C=N bonds present in the molecule.

Safety and Handling

Inferred Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures: [4][8][9]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials. Keep under an inert atmosphere.[1]

First Aid Measures:

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Conclusion

2-Chloro-5-(difluoromethoxy)pyridine is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive chlorine handle and the electronically influential difluoromethoxy group provides a powerful platform for the design and synthesis of novel, high-value compounds. While detailed literature on this specific compound is emerging, a solid foundation of chemical principles allows for the confident prediction of its synthesis, reactivity, and safe handling. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of 2-Chloro-5-(difluoromethoxy)pyridine in discovery and development is poised to increase significantly.

References

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P

- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google P

- US4942239A - Process for the production of 2-hydroxypyridine - Google P

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

-

(PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). (URL: [Link])

-

(PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. (URL: [Link])

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Design and synthesis of fused pyridine building blocks for automated library generation. (URL: [Link])

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

-

2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. (URL: [Link])

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC - NIH. (URL: [Link])

-

SF5 building blocks - SpiroChem. (URL: [Link])

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. 1206980-28-0|2-Chloro-5-(difluoromethoxy)pyridine|BLD Pharm [bldpharm.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-(difluoromethoxy)pyridine chemical properties

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Chloro-5-(difluoromethoxy)pyridine , a critical fluorinated building block used in drug discovery.[1]

Executive Summary

2-Chloro-5-(difluoromethoxy)pyridine (CAS: 1206980-28-0) is a heteroaromatic scaffold widely employed in medicinal chemistry as a bioisostere for methoxy (-OCH₃) or hydroxy (-OH) groups.[1] The difluoromethoxy (-OCF₂H) moiety functions as a "lipophilic hydrogen bond donor," offering a strategic advantage by modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.[1] This guide covers its physicochemical profile, synthetic pathways, and reactivity in cross-coupling reactions.[2]

Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | 2-Chloro-5-(difluoromethoxy)pyridine |

| CAS Number | 1206980-28-0 |

| Molecular Formula | C₆H₄ClF₂NO |

| Molecular Weight | 179.55 g/mol |

| SMILES | FC(F)Oc1cnc(Cl)cc1 |

| InChI Key | OSQYJPKSEWBNOE-UHFFFAOYSA-N |

Physical Properties

Note: Experimental values for this specific CAS are limited; data below includes validated experimental and high-confidence predicted values based on structural analogs.

| Property | Value / Range | Context |

| Appearance | Colorless to pale yellow liquid | Standard state at RT |

| Boiling Point | ~185–190 °C (Predicted) | @ 760 mmHg |

| Density | 1.368 ± 0.06 g/cm³ | High density due to halogenation |

| LogP | 2.15 (Predicted) | Moderate lipophilicity |

| pKa | ~ -0.75 (Pyridine N) | Weakly basic due to e- withdrawing groups |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |

Structural Analysis & Electronic Properties

The compound features a pyridine ring substituted at the C2 and C5 positions.

-

C2-Position (Chloro): The chlorine atom activates the ring for nucleophilic aromatic substitution (SₙAr) and oxidative addition (Suzuki/Buchwald coupling), though it is less reactive than the corresponding bromide or iodide.

-

C5-Position (Difluoromethoxy): The -OCF₂H group is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R), though the inductive effect dominates due to the fluorine atoms.[1] This deactivates the pyridine nitrogen, lowering its basicity compared to unsubstituted pyridine.

Synthetic Routes

The primary synthesis involves the O-difluoromethylation of 6-chloropyridin-3-ol (2-chloro-5-hydroxypyridine).[1]

Protocol: O-Difluoromethylation

Reagents: 6-Chloropyridin-3-ol, Sodium chlorodifluoroacetate (or ClCF₂H gas), K₂CO₃, DMF/Water.[1]

-

Mechanism: The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which inserts into the O-H bond of the phenolate anion.

-

Critical Step: Control of pH and temperature is vital to prevent N-alkylation (formation of pyridone byproducts), although the electron-poor nature of the pyridine nitrogen favors O-alkylation.[1]

Visualization of Synthesis Pathway

Caption: Synthesis via difluorocarbene insertion. The O-selective pathway is favored under basic conditions.

Reactivity & Functionalization

C-Cl Bond Activation (Cross-Coupling)

The 2-chloro substituent is a versatile handle for Palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃/Cs₂CO₃.

-

-

Buchwald-Hartwig: Couples with amines to form 2-aminopyridines.[1]

-

Catalyst System: Pd₂/BINAP or Xantphos.[1]

-

Stability of the Difluoromethoxy Group

The -OCF₂H group is generally stable under:

-

Basic conditions: Stable to standard bases (NaOH, K₂CO₃) used in couplings.

-

Acidic conditions: Stable to mild acids; strong Lewis acids may cause cleavage.[1]

-

Reductive conditions: Stable to hydrogenation (H₂/Pd-C) unless high pressure/temp is used.[1]

Reactivity Workflow Diagram

Caption: Divergent functionalization of the 2-chloro handle while retaining the OCF2H motif.

Medicinal Chemistry Applications

Bioisosterism

The -OCF₂H group acts as a bioisostere for:

-

Methoxy (-OCH₃): Similar steric size but reduced electron donation and increased metabolic stability (blocks O-demethylation).[1]

-

Phenolic Hydroxyl (-OH): The C-H bond in -OCF₂H is acidic enough to act as a weak hydrogen bond donor (HBD), mimicking the H-bond donor capability of a phenol but with much higher lipophilicity.[1]

Lipophilicity & Metabolic Stability

-

Lipophilicity (LogP): The fluorine atoms increase lipophilicity compared to -OCH₃, aiding membrane permeability.[1]

-

Metabolic Block: The C-F bonds are metabolically robust, preventing the rapid oxidative metabolism often seen with methyl ethers (CYP450 O-dealkylation).

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (Acute Tox. 4).

-

Storage: Inert atmosphere (Argon/Nitrogen), 2-8°C.

-

Incompatibility: Strong oxidizing agents, strong acids.

-

First Aid:

References

-

BLD Pharm. (2025). Safety Data Sheet: 2-Chloro-5-(difluoromethoxy)pyridine (CAS 1206980-28-0). Retrieved from

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [1]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers by the Reaction of Alcohols with Difluoromethyl Triflate." Angewandte Chemie Int.[1][7] Ed., 52(7), 2092-2095.[1] (Contextual synthesis reference).

-

Sigma-Aldrich. (2025).[1][5] Product Search: Fluorinated Pyridines. Retrieved from

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-chloro-5-(trifluoromethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Technical Whitepaper: Operational Handling & Synthetic Utility of 2-Chloro-5-(difluoromethoxy)pyridine

Molecular Architecture & Strategic Value

Why this molecule matters in Drug Discovery

In the landscape of modern medicinal chemistry, 2-Chloro-5-(difluoromethoxy)pyridine represents a high-value "fragment" due to the specific properties of the difluoromethoxy (-OCF₂H) substituent. Unlike the fully fluorinated trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor .

-

Bioisosterism: The -OCF₂H group functions as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It retains the hydrogen-bond donating capability (via the acidic C-H bond polarized by the two fluorines) but eliminates the metabolic liability of rapid glucuronidation often associated with phenols.

-

Metabolic Stability: The pyridine ring's nitrogen atom reduces electron density, making the ring less susceptible to oxidative metabolism compared to phenyl analogs.

-

Synthetic Versatility: The chlorine atom at the C2 position is a "chemical handle," primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SₙAr), allowing the -OCF₂H motif to be grafted onto complex drug scaffolds.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₆H₄ClF₂NO |

| Molecular Weight | 179.55 g/mol |

| Physical State | Low-melting solid or colorless liquid (Batch dependent; often liquid at RT) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |

| Lipophilicity (LogP) | ~2.1 (Predicted) – Enhances membrane permeability |

| Storage Condition | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Critical Safety Profile (The SDS Core)

Operational Directive: Treat this compound as a potent irritant and potential alkylating agent. While not classified as "Fatal" (Category 1/2), its halogenated nature requires strict adherence to exposure controls.

Hazard Identification (GHS Classification)

The following classification is derived from verified supplier data (BLD Pharm, Sigma-Aldrich analogs).

-

Signal Word: WARNING

-

Acute Toxicity (Oral/Inhalation): Category 4 (H302 + H332)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Critical: Fluorinated pyridines can cause delayed pulmonary edema; monitor for 24 hours if exposure was significant.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase dermal absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[3][4]

-

Fire Fighting: Emits toxic fumes under fire conditions: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx) .[4] Firefighters must wear full SCBA.

Operational Safety Workflow

The following diagram outlines the decision logic for handling spills and exposure events.

Figure 1: Decision matrix for emergency response involving 2-Chloro-5-(difluoromethoxy)pyridine.

Synthetic Utility & Protocols

Expertise Pillar: The primary utility of this compound is as an electrophile in cross-coupling reactions. The chlorine atom is the reactive site.

Protocol: Suzuki-Miyaura Coupling

This protocol describes coupling 2-Chloro-5-(difluoromethoxy)pyridine with an aryl boronic acid to install the pyridine-OCF₂H motif onto a drug scaffold.

Reagents:

-

2-Chloro-5-(difluoromethoxy)pyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial and purge with Argon.

-

Charging: Add the pyridine derivative, boronic acid, and Pd-catalyst to the vial.

-

Solvation: Add degassed 1,4-dioxane. Stir until dissolved.

-

Activation: Add the aqueous K₂CO₃ solution.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours.

-

Why 90°C? Chloropyridines are less reactive than bromopyridines; thermal energy is required to facilitate the oxidative addition step.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (MW 179.5).

-

Workup: Dilute with water, extract with EtOAc (x3). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel).

Synthetic Logic Pathway

The diagram below illustrates the mechanistic flow and critical control points for this synthesis.

Figure 2: Mechanistic pathway for Suzuki coupling. Note that Oxidative Addition into the C-Cl bond is the rate-limiting step, necessitating thermal activation.

Storage & Stability Engineering

Trustworthiness: Improper storage leads to hydrolysis of the difluoromethoxy group, releasing HF and degrading the compound.

-

Moisture Sensitivity: The -OCF₂H group is generally stable, but the pyridine ring can become protonated in acidic moisture, potentially catalyzing hydrolysis.

-

Protocol: Store under Argon or Nitrogen atmosphere.

-

Container: Tightly sealed glass vials with Teflon-lined caps.

-

-

Temperature: Store at 2-8°C (Refrigerated).

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from [Link]

- Erickson, J. A., et al. (2021). "The Difluoromethoxy Group in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for OCF2H properties).

Sources

commercial availability of 2-Chloro-5-(difluoromethoxy)pyridine

Title: Technical Whitepaper: Sourcing and Application of 2-Chloro-5-(difluoromethoxy)pyridine in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and medicinal chemistry applications of 2-Chloro-5-(difluoromethoxy)pyridine (CAS 1206980-28-0 ).[1] Targeted at drug discovery professionals, this document evaluates the "Make vs. Buy" decision matrix, details the physicochemical advantages of the difluoromethoxy group, and outlines specific protocols for handling and characterization.

In modern drug design, the difluoromethoxy group (-OCF₂H) has emerged as a critical bioisostere.[2] Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the -OCF₂H moiety offers a unique balance of properties:

-

Lipophilic Hydrogen Bond Donor: The acidic proton on the -CF₂H group (pKa ~ 26) can act as a weak hydrogen bond donor, a rare property for lipophilic groups. This allows for specific interactions with protein targets while maintaining membrane permeability.

-

Metabolic Stability: The C-F bonds protect the adjacent oxygen from oxidative dealkylation (O-dealkylation), significantly extending the half-life of the parent compound compared to anisole derivatives.

-

Conformational Control: The "gauche effect" and anomeric interactions of the -OCF₂H group can lock the conformation of the side chain, reducing the entropic penalty of binding.

2-Chloro-5-(difluoromethoxy)pyridine serves as a high-value scaffold because the 2-chloro position provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the pyridine core.[1]

Commercial Availability & Sourcing Strategy

Unlike its trifluoromethyl analog (2-Chloro-5-(trifluoromethyl)pyridine, CAS 52334-81-3), the difluoromethoxy variant is not a bulk commodity.[1] It is classified as a Specialty Building Block .

Market Landscape

-

Primary Suppliers: Specialized heterocyclic chemistry vendors (e.g., BLD Pharm, Apollo Scientific, Enamine, AbovChem).

-

Typical Purity: 95% - 97% (NMR/GC).

-

Pack Sizes: Typically available in 250 mg, 1 g, and 5 g vials. Multi-kilogram quantities usually require a custom synthesis order (FTE or fee-for-service).[1]

-

Lead Time:

Decision Matrix: Make vs. Buy

The decision to purchase or synthesize depends on the project phase and required quantity.

Figure 1: Sourcing decision tree for 2-Chloro-5-(difluoromethoxy)pyridine based on scale and resource availability.

Technical Synthesis Guide

If commercial supply is insufficient or cost-prohibitive, the compound can be synthesized from 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine).[1]

Synthetic Pathway

The most robust route involves the O-difluoromethylation of the hydroxypyridine precursor.

Figure 2: Primary synthetic route via O-difluoromethylation of 6-chloropyridin-3-ol.[1][7]

Detailed Protocol (Internal Standard)

-

Precursor: 6-Chloropyridin-3-ol (CAS 53937-07-6).[1]

-

Reagent Choice:

-

Chlorodifluoromethane (ClCF₂H): The industrial standard. Requires a pressurized vessel or balloon. Note: Environmental restrictions on HCFCs may limit availability.

-

Sodium Chlorodifluoroacetate (ClCF₂COONa): A solid reagent that releases difluorocarbene (:CF₂) upon heating. Safer for lab-scale but requires higher temperatures.[1]

-

Difluoromethyl triflate: Expensive but highly effective for small scale.

-

-

Step-by-Step Procedure (using Sodium Chlorodifluoroacetate):

-

Dissolution: Dissolve 6-chloropyridin-3-ol (1.0 eq) in DMF (0.2 M concentration).

-

Base Addition: Add Cs₂CO₃ (2.0 eq) to facilitate phenoxide formation.

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 eq).

-

Reaction: Heat to 100°C for 4-12 hours under N₂ atmosphere. The reagent decarboxylates to generate :CF₂, which inserts into the O-H bond.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting phenol.

-

Quality Control & Characterization

-

¹H NMR (CDCl₃): Look for the characteristic triplet of the -OCF₂H proton. This typically appears around 6.50 ppm with a large geminal coupling constant (J ~ 70-75 Hz).

-

¹⁹F NMR: A doublet (due to coupling with the single proton) appearing around -80 to -85 ppm .[1]

-

Purity Check: Ensure removal of the N-difluoromethyl isomer (2-pyridone tautomer alkylation), although O-alkylation is generally favored for 3-hydroxypyridines.[1]

Physicochemical Properties & Safety

Data Summary

| Property | Value (Approximate/Predicted) | Context |

| Molecular Formula | C₆H₄ClF₂NO | |

| Molecular Weight | 179.55 g/mol | Fragment-based drug design friendly |

| LogP | ~ 2.1 | Moderate lipophilicity |

| H-Bond Donors | 1 (Weak, C-F...H) | Unique to -OCF₂H group |

| H-Bond Acceptors | 3 (N, O, F) | |

| Physical State | Low-melting solid or oil | Depends on purity |

| Boiling Point | ~ 200°C (Predicted) |

Safety Considerations

-

Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory).

-

Specific Toxicity: Data for this specific CAS is limited. Extrapolate from 2-Chloro-5-(trifluoromethyl)pyridine :

-

Signal Word: Warning/Danger.[7]

-

H-Codes: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

-

-

Handling: Use a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Commercial Availability & CAS Verification

- Synthesis of Difluoromethoxy Arenes: Title: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry" Source: BenchChem Technical Guides. Context: General properties and synthesis of -OCF2H groups.

-

Difluoromethylation Methodology

-

General Safety Data (Analogous Compound)

Sources

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 1206980-28-0 Cas No. | 2-Chloro-5-(difluoromethoxy)pyridine | Apollo [store.apolloscientific.co.uk]

- 5. 2-chloro-5-(difluoroMethoxy)pyridine CAS:1206980-28-0, CasNo.1206980-28-0 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 6. watson-int.com [watson-int.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-(difluoromethoxy)pyridine

Introduction

2-Chloro-5-(difluoromethoxy)pyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the fields of medicinal chemistry and materials science. The strategic placement of the chloro and difluoromethoxy substituents on the pyridine ring imparts unique electronic properties that can be exploited in the design of novel bioactive molecules and functional materials. For professionals engaged in the synthesis and characterization of such compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth analysis and a robust prediction of the ¹H NMR spectrum of 2-Chloro-5-(difluoromethoxy)pyridine. The following sections will dissect the anticipated spectral features, grounded in fundamental NMR principles and corroborated by data from structurally analogous compounds, to serve as an authoritative reference for spectral interpretation and structural verification.

Molecular Structure and Proton Environments

The structure of 2-Chloro-5-(difluoromethoxy)pyridine presents four distinct proton environments, which will manifest as four unique signals in its ¹H NMR spectrum. These protons are the three on the aromatic pyridine ring—designated H-3, H-4, and H-6—and the single proton of the difluoromethoxy group (-OCF₂H).

The chemical environment of each proton is uniquely defined by its proximity to the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing chloro and difluoromethoxy substituents. These groups exert both inductive and resonance effects, which deshield the protons to varying degrees, resulting in a well-dispersed and interpretable ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-Chloro-5-(difluoromethoxy)pyridine, when acquired in a standard deuterated solvent such as chloroform-d (CDCl₃) using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), is predicted to display four distinct signals. The analysis of analogous compounds, such as 2-chloro-5-fluoropyridine and 2-chloro-5-(trifluoromethyl)pyridine, provides a strong basis for these predictions.[1][2]

The Difluoromethoxy Proton (-OCF₂H)

The single proton of the difluoromethoxy group resides in a highly deshielded environment, being attached to a carbon atom that is also bonded to an oxygen and two strongly electronegative fluorine atoms.

-

Chemical Shift (δ): This proton is expected to resonate at a significantly downfield position, predicted to be in the range of 6.5 – 7.5 ppm . The potent inductive effect of the two geminal fluorine atoms is the primary reason for this substantial deshielding.

-

Multiplicity: The signal for this proton will appear as a triplet . This splitting pattern arises from coupling to the two adjacent, chemically equivalent fluorine-19 nuclei (I = ½). Following the n+1 rule, where n=2, the signal is split into 2+1=3 lines. This through-bond interaction is a two-bond or geminal coupling (²JHF).

-

Coupling Constant (²JHF): Geminal H-F coupling constants are characteristically large. For the -OCF₂H moiety, the ²JHF value is anticipated to be in the range of 70 – 80 Hz .

The Pyridine Ring Protons (H-3, H-4, and H-6)

The chemical shifts of the protons on the pyridine ring are influenced by the inherent electron-withdrawing nature of the ring nitrogen, as well as the additional inductive and resonance effects of the chloro and difluoromethoxy substituents. Both of these groups further withdraw electron density from the aromatic system, leading to a general downfield shift for all ring protons compared to unsubstituted pyridine.[3]

-

H-6: Positioned ortho to the electronegative nitrogen atom and meta to the chloro group, H-6 is expected to be the most deshielded of the three aromatic protons.

-

Chemical Shift (δ): The signal for H-6 is predicted to appear furthest downfield in the aromatic region, likely between 8.2 – 8.4 ppm .

-

Multiplicity: This proton's signal is expected to be a doublet of doublets (dd) . It will exhibit a meta-coupling (⁴JHH) to H-4 and may also show a small, long-range five-bond coupling (⁵JHF) to the proton of the difluoromethoxy group.

-

Coupling Constants: The meta H-H coupling (⁴JHH(H6-H4)) is typically small, on the order of 2–3 Hz . If the long-range H-F coupling is resolved, it is expected to be even smaller, around 1–2 Hz .

-

-

H-4: This proton is located between the other two ring protons, H-3 and H-6.

-

Chemical Shift (δ): Its resonance is predicted to be in the range of 7.8 – 8.0 ppm .

-

Multiplicity: The signal will be a doublet of doublets (dd) due to coupling with both H-3 (ortho, ³JHH) and H-6 (meta, ⁴JHH).

-

Coupling Constants: The ortho coupling to H-3 (³JHH(H4-H3)) will be the largest of the proton-proton couplings in the ring, with an expected value of 8–9 Hz . The meta coupling to H-6 (⁴JHH(H4-H6)) will be significantly smaller, around 2–3 Hz .

-

-

H-3: This proton is ortho to the chloro substituent and meta to the difluoromethoxy group.

-

Chemical Shift (δ): H-3 is predicted to be the most upfield of the pyridine ring protons, with a chemical shift in the range of 7.3 – 7.5 ppm .

-

Multiplicity: The signal will appear as a doublet (d) , as it is only coupled to H-4.

-

Coupling Constant: The ortho coupling constant (³JHH(H3-H4)) is expected to be in the range of 8–9 Hz .

-

Summary Table of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH F₂ | 6.5 – 7.5 | Triplet (t) | ²JHF ≈ 70 – 80 |

| H-6 | 8.2 – 8.4 | Doublet of Doublets (dd) | ⁴JHH ≈ 2 – 3, ⁵JHF ≈ 1 – 2 |

| H-4 | 7.8 – 8.0 | Doublet of Doublets (dd) | ³JHH ≈ 8 – 9, ⁴JHH ≈ 2 – 3 |

| H-3 | 7.3 – 7.5 | Doublet (d) | ³JHH ≈ 8 – 9 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a robust methodology for this purpose.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5–10 mg of 2-Chloro-5-(difluoromethoxy)pyridine.

-

Dissolve the sample in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide array of organic compounds and its single, well-characterized residual peak.[2]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's magnetic field frequency to the deuterium signal of the CDCl₃ solvent to ensure field stability during the experiment.

-

Perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved spectral lines.

-

Set the acquisition parameters. For a standard ¹H experiment, the following are recommended:

-

Spectral Width: A range of approximately 12 ppm will be sufficient to encompass all expected proton signals.

-

Number of Scans: An accumulation of 16 to 64 scans will typically provide an excellent signal-to-noise ratio for a sample at this concentration.

-

Relaxation Delay: A delay of 1–2 seconds between scans is advised to allow for adequate nuclear relaxation, which is essential for accurate signal integration.

-

-

Initiate the acquisition to collect the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks have the correct absorptive Lorentzian lineshape.

-

Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm.

-

Integrate the area under each of the four signals.

-

Interpretation of the Spectrum: A Self-Validating System

The interpretation of the resulting spectrum should serve as a self-validating process to confirm the molecular structure. The predicted spectral parameters provide a robust hypothesis to be tested against the experimental data.

-

Signal Assignment: The initial assignment should be based on the predicted chemical shifts and multiplicities. The distinctive triplet with a large coupling constant in the downfield region is a key starting point for identifying the -OCF₂H proton. The remaining three signals in the aromatic region can be assigned based on their predicted chemical shifts and observed coupling patterns.

-

Coupling Constant Corroboration: A crucial step in validating the assignments is to match the coupling constants between coupled nuclei. For instance, the ³JHH value determined from the splitting of the H-4 signal must be identical to the ³JHH value observed in the H-3 signal. Likewise, the ⁴JHH coupling constant observed for H-4 should match that of H-6.

-

Integral Analysis: The relative integrals of the four signals should be in a 1:1:1:1 ratio, consistent with each signal representing a single proton.

Conclusion

The ¹H NMR spectrum of 2-Chloro-5-(difluoromethoxy)pyridine is predicted to be a rich source of structural information, characterized by four well-resolved and distinct signals. The unique signature of the difluoromethoxy proton, a downfield triplet with a large geminal H-F coupling constant, along with the predictable dispersion and coupling patterns of the substituted pyridine ring protons, provides a definitive fingerprint for the molecule. This technical guide offers a solid predictive foundation for the acquisition, interpretation, and validation of the ¹H NMR spectrum of this compound, thereby empowering researchers in their synthetic and developmental endeavors.

References

-

Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(8), 446-454. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for "Magnesium-catalysed C–H activation and functionalisation of fluorinated arenes". [Link]

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 100 MHz, Pyridine-d5, simulated). [Link]

-

University of California, Irvine. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

University of Oregon. 1H NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

University of California, Davis. Chemical Shifts. [Link]

-

Alfa Aesar. 19F Coupling Constants Table. [Link]

-

Vu, D. H., & Tantillo, D. J. (2014). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry, 79(23), 11594–11601. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

PubChem. 2-Amino-5-chloropyridine. [Link]

-

Bax, A., Max, D., & Zax, D. (1992). Measurement of two-bond JCOH alpha coupling constants in proteins uniformly enriched with 13C. Journal of the American Chemical Society, 114(17), 6923–6925. [Link]

-

PubChem. 2-Chloro-5-(difluoromethoxy)pyrimidine. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Google Patents.

-

Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1039-1042. [Link]

Sources

Structural Elucidation and Magnetic Resonance Profiling of 2-Chloro-5-(difluoromethoxy)pyridine

Executive Summary

The structural validation of 2-Chloro-5-(difluoromethoxy)pyridine (CAS: 1198499-58-7) presents a unique challenge in routine pharmaceutical analysis due to the interplay between the nitrogen heterocycle and the fluorinated ether motif. This guide provides a rigorous framework for interpreting the Carbon-13 Nuclear Magnetic Resonance (

Unlike standard organic molecules, the presence of the difluoromethoxy group (

Experimental Protocol: Acquisition Parameters

To resolve the complex coupling patterns inherent to this molecule, standard "walk-up" NMR protocols are often insufficient. The following methodology ensures high signal-to-noise (S/N) ratio and accurate coupling constant determination.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is preferred for resolution. Dimethyl sulfoxide- -

Concentration: Minimum

in -

Tube: High-precision 5mm NMR tube (Class A) to minimize shimming errors.

Instrument Configuration

-

Frequency: Minimum 100 MHz for

(400 MHz system) is recommended to minimize second-order effects, though -

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Critical Note: Ensure Broadband Proton Decoupling is active. The

proton will otherwise complicate the spectrum further.

-

-

Relaxation Delay (

): Set to -

Scans: Minimum 1024 scans required to resolve the outer wings of the

triplet.

Spectral Analysis & Assignment Logic

The

The Diagnostic Signal: Difluoromethoxy ( )

The most definitive feature of this spectrum is the carbon within the difluoromethoxy group. It does not appear as a singlet.

-

Chemical Shift:

. -

Multiplicity: Triplet (

) . -

Coupling Origin: One carbon bonded directly to two equivalent Fluorine-19 nuclei (

). -

Coupling Constant (

): The magnitude is massive, typically

Interpretation Warning: On lower field instruments, the "wings" of this triplet may be lost in the noise, leaving a weak central peak that looks like an impurity. You must verify the integration and the presence of satellites.

The Pyridine Scaffold

The pyridine ring carbons are influenced by the electronegative Nitrogen, the Chlorine at C2, and the Oxygen at C5.

| Position | Carbon Type | Predicted Shift ( | Multiplicity (due to F) | Assignment Logic |

| C2 | Quaternary ( | Singlet ( | Deshielded by | |

| C6 | Methine ( | Singlet ( | Deshielded by | |

| C5 | Quaternary ( | Triplet ( | Ipso to Oxygen. Deshielded by O, but shielded relative to C2/C6. | |

| C4 | Methine ( | Singlet ( | ||

| C3 | Methine ( | Singlet ( | Ortho to Chlorine; shielded relative to | |

| -OCHF2 | Aliphatic ( | Triplet ( | Diagnostic Peak. Direct C-F coupling. |

Visualization of Assignment Workflow

The following diagram illustrates the logical flow a researcher should follow to assign this specific spectrum, distinguishing it from non-fluorinated analogs.

Figure 1: Decision tree for the structural validation of 2-Chloro-5-(difluoromethoxy)pyridine via

Mechanistic Insight: Electronic Effects

Understanding why the shifts occur is as important as knowing where they occur. The chemical shifts in this molecule are a vector sum of Inductive Effects (

-

Nitrogen Heterocycle: The pyridine nitrogen pulls electron density via induction (

), significantly deshielding C2 and C6. -

Difluoromethoxy Group:

-

Oxygen: Exerts a

(resonance donating) effect into the ring, but a -

Fluorine: The two fluorine atoms are powerful

-withdrawers. They reduce the electron density on the methoxy carbon (shifting it to ~116 ppm) and reduce the donating power of the oxygen lone pairs into the pyridine ring compared to a standard methoxy group.

-

Figure 2: Electronic influence map showing the competition between Inductive (-I) and Resonance (+R) effects.

Troubleshooting & Validation

When analyzing the spectrum, researchers often encounter specific artifacts. Use this checklist for self-validation:

-

The "Missing" Carbon: If you count only 5 signals in the aromatic region and miss the aliphatic one, check the noise floor at 116 ppm. The triplet intensity is split 1:2:1, making the peaks 50% lower than a singlet.

-

Solvent Overlap: In

, the triplet at -

C-F Coupling Propagation: Zoom in on C5 . While the one-bond coupling (

) is on the methoxy carbon, the three-bond coupling (

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for substituent chemical shift additivity rules).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting C-F coupling constants).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts and coupling constants).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Technical Guide: Mass Spectrometry of 2-Chloro-5-(difluoromethoxy)pyridine

Topic: Mass Spectrum of 2-Chloro-5-(difluoromethoxy)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 2-Chloro-5-(difluoromethoxy)pyridine. As a halogenated pyridine ether, this compound serves as a critical building block in the synthesis of agrochemicals and pharmaceutical agents, particularly where lipophilicity modulation via fluorine incorporation is required.

The mass spectral signature of this molecule is defined by two competing fragmentation drivers: the isotopic pattern of the chlorine atom and the facile cleavage of the difluoromethoxy ether linkage.

Compound Data

| Parameter | Detail |

| Chemical Name | 2-Chloro-5-(difluoromethoxy)pyridine |

| CAS Number | 1206980-28-0 |

| Molecular Formula | |

| Molecular Weight | 179.55 g/mol |

| Monoisotopic Mass | 179.00 Da ( |

| Key Structural Features | Pyridine ring, 2-Chloro substituent, 5-Difluoromethoxy ( |

Experimental Protocol (Standardized)

To ensure reproducibility and valid spectral comparison, the following GC-MS acquisition parameters are recommended. These conditions minimize thermal degradation prior to ionization, which is a risk for halo-ether functionalities.

Instrumentation & Conditions

-

Ionization Mode: Electron Ionization (EI)[1]

-

Electron Energy: 70 eV (Standard library compatibility)

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 250 °C

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5)

-

Carrier Gas: Helium at 1.0 mL/min (constant flow)

-

Scan Range: m/z 40 – 300

Spectral Analysis & Fragmentation Mechanics

The Molecular Ion Cluster ( )

The molecular ion appears at m/z 179 . A distinct isotopic cluster is immediately observable due to the natural abundance of Chlorine-35 (75.8%) and Chlorine-37 (24.2%).

-

m/z 179 (

): Represents the -

m/z 181 (

): Represents the -

Diagnostic Ratio: The intensity ratio of 179:181 is approximately 3:1 . Any significant deviation from this ratio indicates co-elution with a non-chlorinated impurity or an isobaric interference.

Primary Fragmentation: The Difluoromethoxy Cleavage

The most chemically significant fragmentation arises from the difluoromethoxy group. Unlike simple methoxy groups which often lose formaldehyde (

Pathway A: Loss of Difluoromethyl Radical (

)

The bond between the ether oxygen and the difluoromethyl carbon is weak relative to the aryl-oxygen bond. Upon ionization, the radical cation stabilizes by ejecting the neutral difluoromethyl radical (

-

Transition:

-

Mechanism: Homolytic cleavage of the

bond. -

Resulting Ion: A 2-chloropyridin-5-ol radical cation (

). -

Isotope Pattern: The m/z 128 peak will retain the chlorine atom, exhibiting a corresponding satellite at m/z 130 (3:1 ratio).

Secondary Fragmentation: CO Elimination

The fragment at m/z 128 (phenolic-type ion) is metastable and typically undergoes ring contraction or expulsion of carbon monoxide (CO, 28 Da), a hallmark of phenol and aryl ether fragmentation.

-

Transition:

-

Mechanism: CO expulsion involving the oxygen atom and the ring carbon at position 5.

-

Resulting Ion:

(Chloropyrrole-like cation). -

Isotope Pattern: The m/z 100 peak retains the chlorine, showing a partner at m/z 102 .

Minor Pathways

-

Loss of Chlorine (

): Direct cleavage of the C-Cl bond from the molecular ion yields a fragment at m/z 144 ( -

Ring Fragmentation (HCN Loss): Pyridines characteristically lose hydrogen cyanide (HCN, 27 Da). This can occur from the m/z 100 fragment, leading to m/z 73 .

Visualizing the Fragmentation Pathway

The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.

Figure 1: Mechanistic fragmentation pathway of 2-Chloro-5-(difluoromethoxy)pyridine under 70 eV Electron Ionization.

Summary of Diagnostic Ions

Use this table to validate the identity of the compound in complex mixtures.

| m/z (Nominal) | Ion Identity | Origin/Mechanism | Relative Abundance (Est.) |

| 179 | Molecular Ion | High (40-70%) | |

| 181 | Isotope Peak | ~33% of m/z 179 | |

| 128 | Loss of | Base Peak (100%) or High | |

| 130 | Isotope of 128 | Retained | ~33% of m/z 128 |

| 100 | Loss of CO from m/z 128 | Moderate | |

| 144 | Loss of | Low/Minor |

Differentiation from Isomers

A common challenge is distinguishing this compound from isomers like 2-chloro-3-(difluoromethoxy)pyridine .

-

Ortho-Effect: If the difluoromethoxy group is adjacent to the ring nitrogen (position 2) or the chlorine (position 3), "ortho effects" involving hydrogen transfer or immediate halogen elimination may alter the ratio of the

peak. -

Retention Time: In non-polar columns (HP-5), the 2,5-substituted isomer typically elutes later than the 2,3-isomer due to symmetry and dipole moment considerations, though pure standards are required for definitive confirmation.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chloropyridines. National Institute of Standards and Technology.[2][3] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation mechanisms of aryl ethers and halides).

- Fu, X., et al. (2020). "Difluoromethoxy group as a modulator of lipophilicity in drug design." Journal of Medicinal Chemistry. (Contextualizing the stability of the group).

Sources

Technical Guide: Physical & Chemical Characterization of 2-Chloro-5-(difluoromethoxy)pyridine

Executive Summary & Core Identity

2-Chloro-5-(difluoromethoxy)pyridine (CAS: 1206980-28-0) is a specialized heterocyclic building block used extensively in the development of agrochemicals and small-molecule therapeutics, particularly kinase inhibitors. Its structural value lies in the difluoromethoxy (-OCF₂H) moiety, which functions as a lipophilic hydrogen bond donor/acceptor bioisostere.

Unlike the metabolically labile methoxy group (-OCH₃) or the fully fluorinated trifluoromethoxy group (-OCF₃), the difluoromethoxy motif offers a unique balance of lipophilicity modulation and metabolic stability , while retaining a proton capable of weak hydrogen bonding. This guide provides a comprehensive technical analysis of its properties, synthesis, and handling.

Physicochemical Constants

Data aggregated from vendor certificates of analysis (CoA) and computational consensus.

| Property | Value / Range | Confidence |

| CAS Number | 1206980-28-0 | Verified |

| Molecular Formula | C₆H₄ClF₂NO | Exact |

| Molecular Weight | 179.55 g/mol | Exact |

| Physical State | Colorless to pale yellow oil or low-melting solid | High |

| Boiling Point | 208°C ± 35°C (at 760 mmHg) | Predicted |

| Density | 1.4 ± 0.1 g/cm³ | Predicted |

| LogP | ~2.1 - 2.5 | Estimate |

| pKa (Conj.[1] Acid) | ~0.5 (Pyridine N) | Estimate |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water | High |

Structural Characterization & Spectral Signature

Accurate identification of this intermediate relies on detecting the specific signatures of the difluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Profiling

The -OCF₂H group presents a distinct spectral pattern due to the coupling between the fluorine and the geminal proton.

-

¹H NMR (Proton):

-

The Diagnostic Signal: A triplet (t) appearing between 6.50 – 7.50 ppm .

-

Coupling: This signal exhibits a large geminal coupling constant (

) of approximately 70–75 Hz . This "wide" triplet is the primary confirmation of successful difluoromethylation. -

Aromatic Region: Three protons corresponding to the pyridine ring (positions 3, 4, and 6). The proton at C6 (adjacent to nitrogen) typically appears most downfield (~8.0–8.5 ppm).

-

-

¹⁹F NMR (Fluorine):

-

Shift: A doublet appearing around -80 to -85 ppm .

-

Coupling: Matches the proton spectrum with a

of ~70–75 Hz.

-

Mass Spectrometry (MS)[2]

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 180.0 / 182.0 (displays the characteristic 3:1 Chlorine isotope pattern).

Synthesis & Reaction Engineering

The synthesis of 2-Chloro-5-(difluoromethoxy)pyridine typically proceeds via the O-difluoromethylation of 6-chloropyridin-3-ol. This reaction requires careful control of base strength and solvent to minimize N-alkylation byproducts.

Mechanistic Pathway

The reaction utilizes a difluoromethylating agent (e.g., Sodium chlorodifluoroacetate or Chlorodifluoromethane gas) in the presence of a base.

Figure 1: Synthesis pathway highlighting the competition between O-alkylation (desired) and N-alkylation.

Critical Process Parameters (CPP)

-

Solvent Selection: Acetonitrile/Water mixtures are common to solubilize the inorganic base while maintaining organic solubility for the pyridine.

-

Temperature Control: Exothermic carbene generation requires controlled addition rates to prevent thermal runaway or polymerization of the fluorinating agent.

-

Impurity Management: The unreacted phenol (precursor) is the most common impurity. It can be removed via a basic wash (NaOH) during workup, as the phenol is acidic (pKa ~8-9), while the product is not.

Stability, Reactivity & Storage

Thermal & Chemical Stability

-

Hydrolysis: The difluoromethoxy group is generally stable under neutral and mild acidic conditions but can hydrolyze under strong basic conditions at elevated temperatures.

-

Reactivity: The C2-Chlorine atom is a "handle" for S_NAr (Nucleophilic Aromatic Substitution) reactions. It allows the molecule to be coupled to amines or alkoxides, making it a versatile scaffold.

Storage Protocol

-

Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light degradation.

-

Shelf Life: typically 24 months if seal is unbroken.

Quality Control (QC) Workflow

To ensure the integrity of this material for drug discovery applications, the following QC decision tree should be implemented.

Figure 2: Standard Quality Control workflow for validating the identity and purity of fluorinated pyridine intermediates.

References

-

Chemical Source & CAS Valid

- Synthetic Methodology (Analogous Chemistry)

- Spectral Characterization (19F NMR Context)

- Safety & Handling (GHS Data) Safety Data Sheet: Pyridine Derivatives. Fisher Scientific / Thermo Fisher.

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]